molecular formula C9H9N3O2 B2612119 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 1368310-81-9

2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B2612119
CAS No.: 1368310-81-9
M. Wt: 191.19
InChI Key: STZFNUKQFCVIQM-UHFFFAOYSA-N
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Description

2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by methylation and carboxylation steps. One common method includes:

    Condensation Reaction: o-Phenylenediamine reacts with formic acid to form benzimidazole.

    Methylation: The benzimidazole is then methylated using methylamine under controlled conditions.

    Carboxylation: Finally, the methylated product undergoes carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Catalysts and solvents are carefully selected to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-Aminobenzimidazole: Similar in structure but with an amino group instead of a methylamino group.

    5-Carboxybenzimidazole: Features a carboxylic acid group but lacks the methylamino substitution.

Uniqueness

2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group, which confer distinct chemical properties and biological activities. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-(methylamino)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-10-9-11-6-3-2-5(8(13)14)4-7(6)12-9/h2-4H,1H3,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZFNUKQFCVIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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